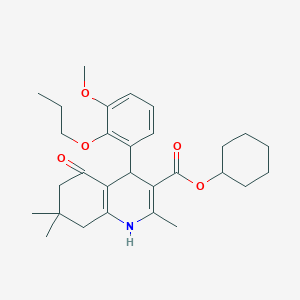![molecular formula C12H12N2O6 B4163656 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163656.png)
1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione
描述
1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione, also known as NPe6, is a photosensitizer that has been used in photodynamic therapy (PDT) for the treatment of cancer. It is a small molecule that can be activated by light to produce reactive oxygen species (ROS) that can cause cell death. The use of NPe6 in PDT has shown promising results in preclinical studies and clinical trials.
作用机制
The mechanism of action of 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione in PDT involves the production of ROS upon exposure to light. The ROS produced by 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. The exact mechanism of ROS production by 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione is still not fully understood and is an area of active research.
Biochemical and physiological effects:
1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has been shown to have a low toxicity profile and is well-tolerated in animal and human studies. It has been shown to accumulate in tumor tissues, making it an effective photosensitizer for cancer treatment. 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of tumors.
实验室实验的优点和局限性
One of the advantages of using 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione in PDT is its low toxicity profile and high selectivity for tumor tissues. This makes it an effective treatment option for cancer patients who cannot tolerate traditional chemotherapy or radiation therapy. However, the use of 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione in PDT requires careful control of light exposure to avoid damage to normal tissues. The production of ROS by 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione can also lead to oxidative stress, which can cause damage to healthy cells.
未来方向
There are several future directions for research on 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione and its use in PDT. One area of research is the development of new methods for delivering 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione to tumor tissues, such as nanoparticles or targeted drug delivery systems. Another area of research is the optimization of light exposure parameters to improve the effectiveness of 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione in PDT. Additionally, the mechanism of ROS production by 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione is still not fully understood and is an area of active research. Further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor effects of 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione.
科学研究应用
1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has been extensively studied for its use in PDT for the treatment of cancer. PDT involves the administration of a photosensitizer followed by exposure to light of a specific wavelength to activate the photosensitizer. The activated photosensitizer then produces ROS that can cause cell death. 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has been shown to be effective in PDT for a variety of cancer types, including lung, breast, and skin cancer.
属性
IUPAC Name |
1-[2-(3-nitrophenoxy)ethoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c15-11-4-5-12(16)13(11)20-7-6-19-10-3-1-2-9(8-10)14(17)18/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXKZBRJOGQGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCOC2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4163583.png)
methyl]-8-quinolinol](/img/structure/B4163599.png)

![N'-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163622.png)
![N'-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163623.png)
![{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}(phenyl)methanone hydrochloride](/img/structure/B4163636.png)
![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B4163658.png)
![3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4163659.png)
![benzyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163667.png)
![1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163678.png)

![2-methoxy-N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4163684.png)
![methyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163687.png)